1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)12-7-3-4-8-13(12)21(19,20)15-9-14-10-5-1-2-6-11(10)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFYEMEVFLEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole typically involves the reaction of 2-nitrobenzenesulfonyl chloride with benzimidazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Sulfonyl-Substituted Benzimidazoles
Key Observations :
Key Observations :
Key Observations :
- Nitro and sulfonyl groups are critical for enzyme inhibition (e.g., HNF4A in ).
Biological Activity
1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The structure of this compound can be depicted as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Zhang et al. (2023) highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate a promising potential for this compound in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. For instance, a recent investigation reported that this compound induced apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma. The IC50 values were found to be approximately 25.72 ± 3.95 µM for MCF-7 cells, indicating its effectiveness in inhibiting tumor growth in vivo.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| U87 glioblastoma | 45.2 ± 13.0 |
This suggests that the compound could serve as a potential lead structure for developing new anticancer agents.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown notable anti-inflammatory activity. In vitro assays indicated that the compound significantly reduced pro-inflammatory cytokines in macrophage cell lines, demonstrating its potential for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activities of benzimidazole derivatives are often influenced by their chemical structure. Modifications at specific positions on the benzimidazole core can enhance or diminish their pharmacological properties. For example, substituents like nitro or sulfonyl groups have been correlated with increased potency against certain pathogens and cancer cell lines.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy investigated the compound's activity against multi-drug resistant strains of bacteria. Results showed significant inhibition, suggesting its potential as an alternative therapeutic agent.
- Investigation of Anticancer Properties : Research conducted by Morais et al. demonstrated that the compound effectively suppressed tumor growth in xenograft models, further validating its anticancer potential.
- Evaluation of Anti-inflammatory Effects : A study focusing on cytokine modulation revealed that treatment with this benzimidazole derivative led to a decrease in TNF-alpha levels in LPS-stimulated macrophages.
Q & A
Q. What are efficient synthetic routes for 1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole?
A SnCl₂-promoted tandem reaction provides a robust method for synthesizing this compound. The protocol involves reacting nitriles with 2-nitro-N-phenylbenzenesulfonamide derivatives in the presence of SnCl₂ and isopropanol (i-PrOH) under mild conditions. Key advantages include functional group tolerance, cost-effectiveness, and avoidance of sensitive reagents. Reaction optimization focuses on stoichiometric ratios (e.g., 1:1.2 substrate/SnCl₂) and temperature control (60–80°C) to achieve yields >75% .
Q. Which analytical techniques are critical for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural elucidation. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 12.142 Å, b = 8.894 Å, c = 15.324 Å, and β = 96.78° have been reported for analogous sulfonylated benzimidazoles. Complementary techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and purity (e.g., distinguishing 5- vs. 6-chloro isomers via coupling patterns) .
- FT-IR : Sulfonyl stretching vibrations near 1350 cm⁻¹ and 1150 cm⁻¹ .
Advanced Research Questions
Q. How can regioselectivity be controlled during sulfonation of benzimidazole derivatives?
Regioselectivity depends on steric and electronic factors. For example, sulfonation of 2-n-butyl-5-chloro-1H-benzimidazole with 2,4-dimethylbenzenesulfonyl chloride yields a 0.76:0.24 ratio of 6-chloro vs. 5-chloro isomers. This selectivity arises from steric hindrance at the 5-position and electronic stabilization of the transition state at the 6-position. Reaction monitoring via HPLC or ¹H NMR is essential for quantifying isomer distributions .
Q. What computational approaches are used to predict biological interactions of this compound?
Density functional theory (DFT) and molecular docking are key tools. DFT studies (e.g., B3LYP/6-31G* basis set) calculate electronic properties (HOMO-LUMO gaps, dipole moments) and molecular electrostatic potentials (MEPs) to identify reactive sites. Docking with carbonic anhydrase II (PDB: 4iwz) reveals binding affinities via hydrogen bonding (e.g., sulfonyl oxygen interactions with Zn²⁺-bound water) and π-π stacking with His94. Hirshfeld surface analysis further quantifies intermolecular interactions in crystal lattices .
Q. How is the pharmacological potential of this compound evaluated experimentally?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like carbonic anhydrase IX using fluorescence-based protocols.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
- ADMET profiling : Computational prediction of bioavailability, metabolic stability (e.g., CYP450 interactions), and toxicity (AMES test proxies) .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing sulfonylated benzimidazoles?
Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) promotes crystal growth. Seeding with microcrystals and temperature gradients (e.g., cooling from 50°C to 4°C over 48 hours) enhance lattice formation. For refractory cases, co-crystallization with thiourea or phosphoric acid derivatives can stabilize specific conformations .
Q. How are synthetic impurities characterized and controlled?
High-resolution LC-MS and tandem MS/MS identify common byproducts like desulfonylated intermediates or nitro-reduction products (e.g., amine derivatives). Process optimization includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
